Cas no 1170111-02-0 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide)

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide
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- Inchi: 1S/C24H23FN2O4S/c1-2-31-23-13-12-20(16-21(23)25)32(29,30)26-19-11-10-17-9-6-14-27(22(17)15-19)24(28)18-7-4-3-5-8-18/h3-5,7-8,10-13,15-16,26H,2,6,9,14H2,1H3
- InChI Key: OJEUCJDPIPAXRS-UHFFFAOYSA-N
- SMILES: C1(S(NC2=CC3=C(C=C2)CCCN3C(=O)C2=CC=CC=C2)(=O)=O)=CC=C(OCC)C(F)=C1
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2050-0316-50mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide |
1170111-02-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F2050-0316-10μmol |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide |
1170111-02-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2050-0316-2mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide |
1170111-02-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2050-0316-10mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide |
1170111-02-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F2050-0316-1mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide |
1170111-02-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
A2B Chem LLC | BA61794-100mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide |
1170111-02-0 | 100mg |
$697.00 | 2024-04-20 | ||
A2B Chem LLC | BA61794-10mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide |
1170111-02-0 | 10mg |
$291.00 | 2024-04-20 | ||
A2B Chem LLC | BA61794-25mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide |
1170111-02-0 | 25mg |
$360.00 | 2024-04-20 | ||
A2B Chem LLC | BA61794-5mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide |
1170111-02-0 | 5mg |
$272.00 | 2024-04-20 | ||
Life Chemicals | F2050-0316-75mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide |
1170111-02-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide Related Literature
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Soichiro Tsuda Soft Matter, 2014,10, 6038-6046
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3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
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Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
Additional information on N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide
Introduction to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide (CAS No. 1170111-02-0)
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide, identified by its CAS number 1170111-02-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural complexity of this molecule, characterized by its fused ring system and functional groups, contributes to its unique chemical properties and potential therapeutic applications.
The core structure of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide consists of a benzoylated tetrahydroquinoline moiety linked to a sulfonamide-substituted fluorobenzene ring. The benzoyl group at the 1-position of the tetrahydroquinoline ring enhances the electrophilicity of the molecule, while the sulfonamide group at the 1-position of the benzene ring introduces polar characteristics that can influence solubility and binding affinity. The presence of an ethoxy group at the 4-position and a fluorine atom at the 3-position further modulates the electronic and steric properties of the molecule, making it a versatile scaffold for drug design.
In recent years, there has been growing interest in tetrahydroquinoline derivatives due to their reported biological activities. These compounds have been explored for their potential in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The benzoyl-substituted tetrahydroquinoline moiety in N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide is particularly noteworthy, as it has been shown to enhance binding interactions with biological targets. This feature makes it an attractive candidate for further investigation in drug discovery programs.
The sulfonamide group is another critical feature of this compound that contributes to its pharmacological potential. Sulfonamides are well-known for their broad spectrum of biological activities and have been incorporated into numerous drugs over the years. The sulfonamide moiety in N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide is expected to play a crucial role in mediating interactions with biological receptors or enzymes. The fluorine atom at the 3-position of the benzene ring adds another layer of complexity by influencing electronic distribution and potentially enhancing metabolic stability.
The combination of these structural elements makes N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide a promising candidate for further exploration in medicinal chemistry. Researchers are particularly interested in its potential as an intermediate in the synthesis of more complex molecules or as a lead compound for developing novel therapeutic agents. The unique structural features of this compound provide a rich foundation for structural modifications aimed at optimizing its biological activity and pharmacokinetic properties.
In recent studies, derivatives of tetrahydroquinoline have been investigated for their ability to modulate various biological pathways. For instance, some tetrahydroquinoline-based compounds have demonstrated inhibitory effects on kinases and other enzymes involved in cancer progression. The presence of both benzoyl and sulfonamide groups in N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide suggests that it may exhibit similar inhibitory activity against relevant targets. This hypothesis remains to be fully explored through experimental studies.
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yli)]--4 ethoxy - 3 - fluorobenzenesulfonylamide (CAS No. 1170111020) involves multi-step organic transformations that highlight the synthetic versatility of this class of compounds. Key steps typically include condensation reactions to form the tetrahydroquinoline core followed by functionalization with benzoyl groups and sulfonamides. The introduction of fluorine atoms often requires specialized synthetic methodologies but can significantly enhance the bioactivity profile of resulting molecules.
The chemical properties of N-(benzoyltetrahydropyrido[4 , 3 - al] quinolin - 7 yli )]-[ b -( ethoxyfluorophenyl) sulfonylamide ]] make it an interesting candidate for studying molecular recognition processes. Its ability to interact with biological targets can be modulated by subtle changes in its structure or environment. This flexibility is particularly valuable in drug design efforts where optimizing binding affinity and selectivity are paramount.
In conclusion,N-()]-[ b -( ethoxyfluorophenyl) sulfonylamide ]] represents an intriguing compound with significant potential for further research . Its unique structural features offer opportunities for exploring new therapeutic strategies while also providing insights into fundamental aspects . As research continues ,it is likely that additional applications will emerge , further solidifying its importance as . A key player . In pharmaceutical development . And medicinal chemistry . With continued exploration ,this compound holds promise not only as but also as inspiration . For future discoveries within field . And beyond .
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